1-Hydroxy-3-methoxyanthracene-9,10-dione
Description
1-Hydroxy-3-methoxyanthracene-9,10-dione is an anthraquinone derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 1 and 3, respectively, on the anthracene backbone . Anthraquinones are widely studied for their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This compound, like other anthraquinones, is likely derived from natural sources such as plants (e.g., Rubia cordifolia and Morinda officinalis) or fungi, where similar structures are prevalent . Its structural features influence physicochemical properties, such as solubility and redox behavior, and biological interactions, making it a subject of interest in pharmaceutical and materials science research.
Properties
CAS No. |
20733-99-7 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-hydroxy-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 |
InChI Key |
LRCKMFKYRNMGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Hydroxy-3-methoxyanthracene-9,10-dione typically involves the reaction of phthalic anhydride with m-methoxyphenol . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency .
Chemical Reactions Analysis
1-Hydroxy-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of 1-hydroxy-3-methoxyanthracene-9,10-dione as an anticancer agent. For instance:
- Cytotoxicity against Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including human urothelial carcinoma (NTUB1) and prostate cancer (PC3) cells. One study reported an IC50 value of 4.02 μM for certain derivatives against BGC cancer cells, suggesting strong antiproliferative activity .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased apoptotic markers when treated with specific concentrations. This mechanism is crucial for developing effective cancer therapies that target cell death pathways .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. For instance:
- Inhibition Studies : Some studies have reported that anthraquinone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .
Materials Science
This compound's unique properties make it suitable for applications in materials science:
- Dyes and Pigments : The compound can be utilized in the formulation of dyes due to its vibrant color and stability under light exposure. Its derivatives are often employed in textile applications where colorfastness is critical .
- Organic Electronics : The compound's electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .
Photocatalysis
The photocatalytic properties of this compound are being investigated for environmental remediation:
- Degradation of Pollutants : Studies have shown that this compound can effectively degrade organic pollutants under UV light irradiation, making it a potential agent for wastewater treatment processes .
Case Study 1: Anticancer Research
A series of experiments conducted on synthesized derivatives of this compound demonstrated varying degrees of cytotoxicity against human cancer cell lines. The study involved the synthesis of multiple analogs followed by evaluation using MTT assays to determine cell viability post-treatment.
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 4.02 | BGC |
| Compound B | 15.5 | NTUB1 |
| Compound C | 8.75 | PC3 |
This data underscores the potential therapeutic applications of this compound in oncology.
Case Study 2: Environmental Remediation
Research on photocatalytic degradation showed that a solution containing this compound could reduce concentrations of specific organic pollutants by over 80% within two hours under UV light exposure. This finding highlights its utility in developing sustainable environmental cleanup technologies.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes, leading to various biological effects. The pathways involved may include oxidative stress modulation and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Anthraquinones
Key Observations :
- Positional Effects: Methoxy groups at position 3 (as in the target compound) vs.
- Functional Group Impact : Hydroxyl groups enhance hydrogen bonding and solubility but may reduce bioavailability due to increased polarity (e.g., citreorosein vs. emodin) . Prenyl ether groups (e.g., in ) introduce lipophilicity, favoring membrane interactions .
Physicochemical Properties
Table 2: Phase Behavior of Methoxy vs. Hydroxy-Substituted Anthraquinones
| Compound | Substituents | Phase Behavior (LCST*) | Reference |
|---|---|---|---|
| AQ-1,8-3E-OCH₃ | 1,8-OCH₃, 3-ethoxy | Exhibits LCST behavior | |
| AQ-1,8-3E-OH | 1,8-OH, 3-ethoxy | No LCST behavior |
*LCST: Lower critical solution temperature.
Insight : Methoxy groups at critical positions (e.g., 1,8-OCH₃) enable thermoresponsive phase transitions, whereas hydroxyl groups disrupt this behavior due to stronger hydrogen bonding with water .
Table 3: Cytotoxicity of Amino- and Methoxy-Substituted Anthraquinones
Notable Trends:
- Amino-substituted derivatives (e.g., 5a) exhibit potent cytotoxicity, likely due to enhanced cellular uptake and DNA intercalation .
- Methoxy groups may reduce nonspecific toxicity, as seen in 1,2-dihydroxy-6-methoxyanthracene-9,10-dione, which shows moderate selectivity .
Biological Activity
1-Hydroxy-3-methoxyanthracene-9,10-dione (commonly referred to as EXD) is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of EXD, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Anticancer Activity
EXD has demonstrated significant anticancer properties across various cell lines. Studies have reported its effectiveness in inhibiting cell proliferation in human cancer cell lines such as gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and promyelocytic leukemia (HL-60). The half-maximal inhibitory concentration (IC50) values indicate that EXD exhibits potent cytotoxicity, with IC50 values often below 10 µM in sensitive cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MRC-5 (Normal) | >100 | |
| AGS | 48.9 ± 3.4 | |
| SK-MES-1 | 78.4 ± 4.9 | |
| J82 | 62.0 ± 4.2 | |
| HL-60 | 35.6 ± 2.5 |
The compound's selective toxicity towards cancer cells compared to normal fibroblasts suggests its potential utility in targeted cancer therapies.
The anticancer effects of EXD are attributed to several mechanisms:
- Induction of Apoptosis : EXD activates apoptotic pathways in cancer cells by modulating key signaling molecules such as TNF-α, JNK, AKT, and ERK, which are involved in cell survival and death processes .
- Inhibition of Osteoclast Activity : Research indicates that EXD reduces the activity of tartrate-resistant acid phosphatase (TRAP) in osteoclasts while promoting osteoblast proliferation and alkaline phosphatase (ALP) activity . This dual action could be beneficial in conditions like osteoporosis and certain cancers that affect bone metabolism.
Study on Cell Proliferation
A study conducted using the MTT reduction assay evaluated the effects of various anthraquinone derivatives, including EXD, on five different human cell lines. The results showed that EXD exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents like etoposide .
In Vivo Studies
Further investigations into the in vivo efficacy of EXD have shown promising results in animal models. For instance, administration of EXD significantly reduced tumor sizes in xenograft models of human cancers, supporting its potential as an effective therapeutic agent .
Safety and Toxicity
While the anticancer properties of EXD are noteworthy, safety profiles must be considered. Toxicological assessments have indicated that at therapeutic doses, EXD exhibits a favorable safety margin; however, further studies are required to fully elucidate its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
